1-Ethenylcyclobuta-1,3-diene
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Overview
Description
1-Ethenylcyclobuta-1,3-diene is a unique organic compound characterized by its cyclobutadiene core with an ethenyl substituent. This compound is part of the broader class of conjugated dienes, which are known for their interesting chemical properties and reactivity. The structure of this compound consists of a four-membered ring with alternating double bonds and an ethenyl group attached to one of the carbon atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobuta-1,3-diene can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the [2+2] cycloaddition of acetylene derivatives with alkenes under specific conditions to form the cyclobutadiene ring.
Transition Metal Catalysis: The use of transition metal catalysts, such as nickel or palladium, can facilitate the formation of the cyclobutadiene ring through coupling reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides or molecular oxygen can be used for oxidation reactions.
Reducing Agents: Hydrogen gas with a metal catalyst or hydride donors can facilitate reduction reactions.
Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.
Major Products:
Epoxides: Formed through oxidation.
Saturated Derivatives: Resulting from reduction.
Substituted Cyclobutadienes: Produced through substitution reactions.
Scientific Research Applications
1-Ethenylcyclobuta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-Ethenylcyclobuta-1,3-diene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The compound can interact with molecular targets through its double bonds, facilitating reactions such as cycloadditions and substitutions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Cyclobutadiene: The parent compound without the ethenyl group.
1,3-Butadiene: A simpler diene with a linear structure.
Vinylcyclobutene: A related compound with a different arrangement of the ethenyl group.
Properties
CAS No. |
63943-67-9 |
---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
ethenylcyclobutadiene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5-6/h2-5H,1H2 |
InChI Key |
KZDURZABPHPZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C1 |
Origin of Product |
United States |
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